molecular formula C9H13NO B15177268 N-Furfurylideneisobutylamine CAS No. 85098-92-6

N-Furfurylideneisobutylamine

Katalognummer: B15177268
CAS-Nummer: 85098-92-6
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: VPYYBUQTJFKWHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Furfurylideneisobutylamine: is an organic compound with the molecular formula C₉H₁₃NO It is characterized by the presence of a furan ring attached to an imine group, which is further connected to an isobutylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Furfurylideneisobutylamine can be synthesized through a condensation reaction between furfural and isobutylamine. The reaction typically involves the following steps:

    Mixing furfural and isobutylamine: in a suitable solvent such as ethanol or methanol.

    Heating the mixture: under reflux conditions for several hours to facilitate the condensation reaction.

    Purification of the product: through techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Furfurylideneisobutylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-furfurylisobutylamine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of furan-2-carboxaldehyde derivatives.

    Reduction: Formation of N-furfurylisobutylamine.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

N-Furfurylideneisobutylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Furfurylideneisobutylamine involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. Additionally, the furan ring may participate in various biochemical interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

    N-Furfurylisobutylamine: Similar structure but with an amine group instead of an imine group.

    Furfural: The aldehyde precursor used in the synthesis of N-Furfurylideneisobutylamine.

    Isobutylamine: The amine component used in the synthesis.

Eigenschaften

CAS-Nummer

85098-92-6

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-(furan-2-yl)-N-(2-methylpropyl)methanimine

InChI

InChI=1S/C9H13NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,7-8H,6H2,1-2H3

InChI-Schlüssel

VPYYBUQTJFKWHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN=CC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.